

tert-butyl (R)-2-(aminomethyl)morpholine-4-carboxylate properties

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Compound of Interest

Compound Name: (R)-2-Aminomethyl-4-Boc-morpholine

Cat. No.: B1332696

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An In-depth Technical Guide: tert-butyl (R)-2-(aminomethyl)morpholine-4-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of tert-butyl (R)-2-(aminomethyl)morpholine-4-carboxylate, a chiral building block of significant interest to researchers, medicinal chemists, and drug development professionals. The document details its fundamental physicochemical properties, safety and handling protocols, a proposed synthetic pathway with mechanistic insights, and its critical applications in modern drug discovery. The unique structural combination of a stereochemically defined morpholine scaffold, a versatile primary amine, and an acid-labile Boc-protecting group makes this molecule a highly valuable intermediate, particularly in the synthesis of complex bioactive agents such as protein degraders.

Introduction: The Strategic Value of a Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.^[1] Its favorable properties, including metabolic stability, low toxicity, and the ability to improve the pharmacokinetic profile of a parent molecule, make it a desirable structural motif. The introduction of stereochemistry and functional handles elevates a simple scaffold into a precision tool for drug design.

tert-butyl (R)-2-(aminomethyl)morpholine-4-carboxylate (also known as **(R)-2-Aminomethyl-4-Boc-morpholine**) embodies this principle.^[2] Its structure is defined by three key features:

- **The (R)-Stereocenter:** The specific three-dimensional arrangement at the C2 position is crucial for enantioselective interactions with biological targets, such as enzymes and receptors, where stereochemistry can dictate binding affinity and efficacy.^[3]
- **The Primary Aminomethyl Group:** This -CH₂NH₂ moiety serves as a versatile synthetic handle. It provides a nucleophilic site for a wide range of chemical transformations, most notably for amide bond formation, allowing for its covalent attachment to linkers, pharmacophores, or other molecular fragments.
- **The Boc-Protecting Group:** The tert-butoxycarbonyl (Boc) group on the morpholine nitrogen renders it temporarily inert to many reaction conditions. Its key advantage is its lability under acidic conditions, allowing for selective deprotection without disturbing other sensitive functional groups in a complex synthetic sequence.^[3]

This combination of features makes the compound an ideal starting point for constructing sophisticated molecules where precise spatial orientation and modular assembly are paramount.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and handling requirements is essential for its safe and effective use in a laboratory setting.

Core Properties

The key physicochemical data for tert-butyl (R)-2-(aminomethyl)morpholine-4-carboxylate are summarized below.

Property	Value	Source(s)
CAS Number	1174913-80-4	[2] [4] [5]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₃	[2] [5] [6]
Molecular Weight	216.28 g/mol	[2] [4] [5]
Physical Form	Solid-Liquid Mixture	
Boiling Point	~311 °C at 760 mmHg	
Density	~1.078 ± 0.06 g/cm ³	
IUPAC Name	tert-butyl (2R)-2-(aminomethyl)-4-morpholinecarboxylate	
Storage Conditions	4°C, protect from light, under inert atmosphere	[4]

Safety and Handling

The compound is classified as harmful and requires careful handling.[\[7\]](#) Adherence to standard laboratory safety protocols is mandatory.

Hazard Category	GHS Information	Source(s)
Pictogram	GHS07 (Harmful)	
Signal Word	Warning	[8]
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[8]
Precautionary Statements	P261: Avoid breathing dust/fumes/spray P280: Wear protective gloves/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of soap and water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[8]

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[8]
- Handling: Avoid all personal contact, including inhalation.[9] Prevent the generation of dust or aerosols. Wash hands thoroughly after handling.[8]

References

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